1-(4-Nitrobenzoyl)azetidin-2-one

Description

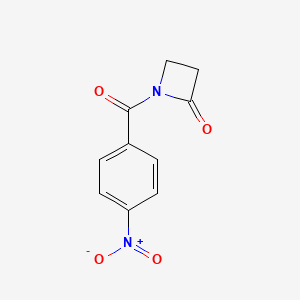

Structure

2D Structure

3D Structure

Properties

CAS No. |

873073-31-5 |

|---|---|

Molecular Formula |

C10H8N2O4 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

1-(4-nitrobenzoyl)azetidin-2-one |

InChI |

InChI=1S/C10H8N2O4/c13-9-5-6-11(9)10(14)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2 |

InChI Key |

AJYFXPWWCSKFLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 4 Nitrobenzoyl Azetidin 2 One

Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core

The high inner tension of the four-membered β-lactam ring, with bond angles deviating significantly from the ideal sp3 or sp2 hybridization, makes it a prime target for ring-opening reactions. nih.gov The carbonyl group within the ring provides an electrophilic site for nucleophilic attack, initiating cleavage of the amide bond. nih.gov

Nucleophilic Ring-Opening Pathways

The strained β-lactam ring of 1-(4-nitrobenzoyl)azetidin-2-one is readily opened by a variety of nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the β-lactam, leading to the cleavage of the C-N bond and alleviation of the ring strain. nih.gov

Common nucleophiles that can initiate this ring-opening include:

Water: In the presence of acid or base, hydrolysis occurs, yielding a β-amino acid derivative. Studies on related N-arylsulfonyl β-lactams in phosphate (B84403) buffer have shown that hydrolysis can proceed directly or via an acyl phosphate intermediate. rsc.org

Alcohols: Alcoholysis results in the formation of the corresponding β-amino ester.

Amines: Aminolysis leads to the formation of a diamide (B1670390) derivative.

Other Nucleophiles: Sulfur and other nucleophiles can also effectively open the azetidine (B1206935) ring. nih.gov

The reactivity of the β-lactam towards nucleophilic attack is enhanced by the electron-withdrawing nature of the N-acyl group. The 4-nitrobenzoyl group, in particular, increases the electrophilicity of the lactam carbonyl, making it more susceptible to attack.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Type | Key Observations |

|---|---|---|

| Water (Hydrolysis) | β-amino acid derivative | Can be catalyzed by acid or base. rsc.org |

| Alcohols (Alcoholysis) | β-amino ester | Forms an ester linkage. |

| Amines (Aminolysis) | Diamide derivative | Forms a new amide bond. |

| Thiophenolate (PhSNa) | Thioether-containing derivative | An excellent nucleophile for opening azetidinium rings. nih.gov |

Lewis Acid Catalyzed Ring-Opening

Lewis acids can catalyze the ring-opening of β-lactams by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, even by weak nucleophiles. nih.govrsc.org For instance, 4-aryl-azetidin-2-ones have been shown to undergo ring-opening with triflic acid. rsc.org Similarly, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to effectively catalyze the ring-opening reactions of related cyclic N,O-acetals. nih.gov

In the context of this compound, a Lewis acid would activate the lactam, facilitating its reaction with various nucleophiles. The choice of Lewis acid and reaction conditions can influence the outcome of the reaction. For example, strong Lewis acids like aluminum chloride (AlCl₃) have been shown to open 4-aryl-azetidinones. rsc.org The interaction with a Lewis acid can lead to the formation of a zwitterionic intermediate prior to nucleophilic attack. acs.org

Thermal and Photochemical Ring-Opening Mechanisms

While less common for simple β-lactams, thermal and photochemical conditions can also induce ring-opening. Thermal decomposition of related azetidine compounds, such as 1,3,3-trinitroazetidine, has been studied and proceeds via homolytic cleavage of the N-NO2 bond at elevated temperatures (170-220°C). researchgate.net

Photochemical methods offer an alternative strategy. A "build and release" approach combines photochemical cyclization to form a strained ring, followed by a strain-releasing ring-opening event. nih.govbeilstein-journals.org For instance, photogenerated azetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. nih.govbeilstein-journals.orgnih.gov This strategy utilizes photon energy to overcome energetic barriers and access strained intermediates that are primed for subsequent functionalization. nih.govbeilstein-journals.org

Regioselectivity and Stereospecificity in Ring Cleavage

The regioselectivity of ring-opening in substituted azetidin-2-ones is a critical aspect, determining which C-N bond is cleaved. In nucleophilic ring-opening reactions, the attack generally occurs at the carbonyl carbon (C2), leading to the cleavage of the C2-N1 bond, as this is the most electrophilic site within the ring. magtech.com.cn

Stereospecificity refers to the stereochemical outcome of a reaction where a specific stereoisomer of the reactant leads to a specific stereoisomer of the product. youtube.com In the case of chiral β-lactams, nucleophilic ring-opening reactions often proceed with a high degree of stereospecificity. For example, the carbonylative ring expansion of silylated hydroxymethyl aziridines to form β-lactams occurs with inversion of configuration. acs.org The subsequent ring-opening would be expected to follow a predictable stereochemical pathway, often influenced by the mechanism of nucleophilic attack (e.g., backside attack in an SN2-like fashion). The stereochemistry of the substituents on the β-lactam ring can influence the approach of the nucleophile and thus the stereochemical outcome of the ring-opened product. researchgate.net

Reactions Involving the N-Acyl (4-Nitrobenzoyl) Moiety

Beyond the reactivity of the β-lactam core, the 4-nitrobenzoyl substituent offers a handle for further chemical modification.

Transformations of the Nitro Group (e.g., Reduction)

The aromatic nitro group of the 4-nitrobenzoyl moiety is readily reduced to an amino group under various conditions. This transformation is significant as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho-, para-directing group. masterorganicchemistry.com This change can dramatically alter the electronic properties and subsequent reactivity of the entire molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This method is often clean and efficient.

Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.comscispace.com

Other Reducing Agents: Reagents like sodium hydrosulfite, tin(II) chloride, and sodium sulfide (B99878) can also be used, sometimes offering chemoselectivity in the presence of other reducible functional groups. wikipedia.orgcommonorganicchemistry.comscispace.com

The choice of reducing agent is crucial, especially when other functional groups are present in the molecule. For this compound, a key challenge would be to selectively reduce the nitro group without causing the ring-opening of the sensitive β-lactam. Milder conditions and chemoselective reagents, such as tin(II) chloride or catalytic transfer hydrogenation, might be preferred to preserve the azetidin-2-one ring. commonorganicchemistry.comscispace.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, catalyst | Highly efficient, but may also affect other functional groups. commonorganicchemistry.com |

| Sn/HCl | Metal in acidic medium | A classic and effective method. scispace.com |

| Fe/HCl or Fe/NH₄Cl | Metal in acidic or neutral medium | Often used for its practicality. masterorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | A mild reagent, can be chemoselective. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous solution | Can be used for selective reductions. wikipedia.org |

Reactions at the Benzoyl Carbonyl

The benzoyl carbonyl group in this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the para-nitro group. solubilityofthings.com This enhanced electrophilicity makes it a focal point for various chemical transformations.

N-acyl-β-lactams, including this compound, serve as effective acylating agents. They can react with nucleophiles, leading to the cleavage of the N-acyl bond and transfer of the 4-nitrobenzoyl group. For instance, they have been utilized in the synthesis of complex molecules like the macrolide core of cryptophycins. In this context, the N-acyl-β-lactam acts as a reactive intermediate for macrolactonization, where an intramolecular reaction with a hydroxyl group opens the azetidinone ring and forms a larger macrocyclic structure. acs.org

The reactivity of the benzoyl carbonyl is also central to its use as a derivatizing agent. 4-Nitrobenzoyl chloride, the precursor to this compound, is a well-established reagent for this purpose, highlighting the inherent reactivity of the 4-nitrobenzoyl group. sigmaaldrich.com The presence of the nitro group makes the benzoyl carbonyl carbon significantly more electrophilic and therefore more reactive towards nucleophiles. solubilityofthings.com

The table below summarizes the key aspects of reactions occurring at the benzoyl carbonyl of N-acyl-β-lactams.

| Reaction Type | Role of N-Acyl-β-Lactam | Outcome | Reference |

| Acylation | Acylating Agent | Transfer of the acyl group to a nucleophile | acs.org |

| Macrolactonization | Reactive Intermediate | Formation of macrocyclic compounds | acs.org |

Derivatization Reactions at C3 and C4 Positions of the Azetidin-2-one Ring.nih.govglobalresearchonline.net

The C3 and C4 positions of the azetidin-2-one ring are also sites for further functionalization, allowing for the synthesis of a diverse range of substituted β-lactams.

The functionalization of the azetidin-2-one ring can be achieved through various synthetic strategies. The substituents at the N-1, C-3, and C-4 positions strongly influence the chemical reactivity of the β-lactam ring. nih.gov

One common approach is the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, which is a versatile method for constructing the β-lactam ring itself. nih.govmdpi.comorganic-chemistry.org By choosing appropriately substituted ketenes and imines, various functional groups can be introduced at the C3 and C4 positions. For example, using polyaromatic imines in the Staudinger reaction can yield β-lactams with polyaromatic substituents at the C4 position. nih.gov

Another strategy involves the modification of a pre-existing azetidin-2-one core. For instance, N-sulfonyloxy-β-lactams exhibit electrophilicity at the C3 position, which is in contrast to the typical nucleophilic character of the α-carbon in N-unsubstituted or N-alkyl β-lactams. nih.gov This allows for nucleophilic attack at C3, leading to the introduction of new substituents.

The table below outlines different approaches for the functionalization of the azetidin-2-one ring.

| Position | Functionalization Method | Key Features | Reference |

| C3 & C4 | Staudinger Cycloaddition | [2+2] cycloaddition of ketenes and imines; allows for diverse substitutions. | nih.govmdpi.comorganic-chemistry.org |

| C3 | Nucleophilic Substitution on N-sulfonyloxy-β-lactams | C3 position is electrophilic, enabling reaction with nucleophiles. | nih.gov |

The strained four-membered ring of azetidin-2-ones makes them prone to participate in cascade reactions and rearrangements, leading to the formation of more complex heterocyclic structures. These reactions often involve the opening of the β-lactam ring followed by subsequent intramolecular cyclizations.

For example, azetidine-fused 1,4-benzodiazepine (B1214927) compounds can undergo ring-opening reactions with various nucleophiles after N-methylation, yielding diverse 1,4-benzodiazepine derivatives. nih.gov This demonstrates how the azetidine ring can serve as a precursor to larger, more complex heterocyclic systems through a sequence of reactions.

In some cases, the β-lactam ring itself can be constructed through a cascade process. For instance, a Michael/Conia-ene/SN2 cascade reaction has been developed for the synthesis of indane-fused dihydrofurans, where the nitro group plays a chameleonic role throughout the reaction sequence. researchgate.net Similarly, a double 1,4-conjugate addition/intramolecular annulation cascade has been used to access structurally diverse dibenzofurans. nih.gov

Furthermore, rearrangements of the azetidin-2-one skeleton can be triggered. For instance, treatment of certain azetidinones with phosphorus oxychloride can lead to the formation of highly strained azetidine-fused oxazolium salts that spontaneously open to form 2-vinyloxazole derivatives. mdpi.com Ring expansion reactions are also known, where tetrahydropyrimidin-2-ones can be converted into multi-functionalized diazepinones. rsc.org

The following table summarizes notable cascade reactions and rearrangements involving the azetidin-2-one core or related structures.

| Reaction Type | Starting Material | Product | Key Transformation | Reference |

| Ring Opening/Functionalization | Azetidine-fused 1,4-benzodiazepines | 1,4-Benzodiazepine derivatives | Nucleophilic opening of the azetidine ring | nih.gov |

| Cascade Reaction | 1,3-Dicarbonyls and 2-alkynylnitrostyrenes | Indane-fused dihydrofurans | Michael/Conia-ene/SN2 cascade | researchgate.net |

| Cascade Reaction | Propargylamines and imidazolium (B1220033) methylides | Dibenzofurans | Double 1,4-conjugate addition/annulation | nih.gov |

| Rearrangement | N-(2-hydroxy-2-phenylethyl)-β-lactams | 2-Vinyloxazole derivatives | Formation and opening of azetidine-fused oxazolium salts | mdpi.com |

| Ring Expansion | Tetrahydropyrimidin-2-ones | Tetrahydro-1,3-diazepin-2-ones | Nucleophile-induced ring expansion | rsc.org |

Theoretical and Computational Studies on 1 4 Nitrobenzoyl Azetidin 2 One

Quantum Mechanical Investigations of Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-nitrobenzoyl)azetidin-2-one, these methods provide insights into its geometry, electronic distribution, and thermodynamic stability.

The electronic properties are significantly influenced by the strong electron-withdrawing nature of both the nitro group and the carbonyl group of the benzoyl moiety. This leads to a considerable polarization of the molecule. The nitrogen atom of the azetidin-2-one (B1220530) ring becomes less basic compared to unsubstituted azetidin-2-one due to the delocalization of its lone pair into the adjacent benzoyl carbonyl group. This delocalization is often quantified through Natural Bond Orbital (NBO) analysis, which can reveal the extent of resonance stabilization and the nature of the bonding interactions.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Calculated Value | Method/Basis Set |

| Dipole Moment (Debye) | 4.5 - 5.5 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -7.0 to -8.0 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -2.5 to -3.5 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 4.5 - 5.0 | B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative and based on typical results for similar aromatic nitro compounds and azetidinones. Actual calculated values would require a specific computational study on the target molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This is particularly valuable for understanding the reactivity of strained molecules like this compound.

DFT (Density Functional Theory) Calculations for Azetidin-2-one Ring Formation and Cleavage

DFT calculations are widely used to model the mechanisms of both the formation and cleavage of the azetidin-2-one ring. For instance, the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, a common route to β-lactams, can be computationally modeled to understand its stereoselectivity and the influence of substituents.

More pertinent to the reactivity of this compound is the computational study of its ring-opening reactions. The β-lactam ring is susceptible to nucleophilic attack, leading to cleavage of the amide bond. DFT calculations can model the reaction pathways for hydrolysis, aminolysis, and other nucleophilic ring-opening processes. These calculations can determine the activation energies for different pathways, providing insights into the reaction kinetics. A computational study on the ring opening of N-sulfonated azetidin-2-ones by a molybdenum complex demonstrated that the presence of an electron-withdrawing group on the nitrogen atom can significantly lower the activation energy for N1-C2 bond cleavage. nih.gov This suggests that the 4-nitrobenzoyl group in the title compound would similarly activate the ring towards nucleophilic attack.

Molecular Dynamics Simulations (where applicable for reactivity analysis)

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, including its conformational dynamics and interactions with solvent molecules. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated conformations in solution. This is crucial as the reactivity of the molecule can be dependent on its accessible conformations.

In the context of reactivity, MD simulations can be particularly useful when studying enzyme-catalyzed reactions or reactions in complex environments. For example, if this compound were a substrate for a β-lactamase, MD simulations could be used to model its binding to the active site and the initial steps of the hydrolysis reaction.

In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic properties of molecules, which can be a valuable tool for structural elucidation and for interpreting experimental data.

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). The calculated frequencies and intensities can be compared with experimental data to aid in the assignment of vibrational modes. For example, the characteristic carbonyl stretching frequencies of the β-lactam and the benzoyl group, as well as the symmetric and asymmetric stretching modes of the nitro group, can be accurately predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental spectra, can help in the complete assignment of the molecule's complex NMR spectrum.

Reactivity descriptors, derived from conceptual DFT, can provide a quantitative measure of a molecule's reactivity. For this compound, these descriptors can help to predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Illustrative Predicted Value (cm⁻¹ or ppm) | Method/Basis Set |

| β-Lactam C=O Stretch (IR) | 1780 - 1800 cm⁻¹ | B3LYP/6-311++G(d,p) |

| Benzoyl C=O Stretch (IR) | 1680 - 1700 cm⁻¹ | B3LYP/6-311++G(d,p) |

| Nitro NO₂ Sym. Stretch (IR) | 1340 - 1360 cm⁻¹ | B3LYP/6-311++G(d,p) |

| Nitro NO₂ Asym. Stretch (IR) | 1520 - 1540 cm⁻¹ | B3LYP/6-311++G(d,p) |

| β-Lactam C=O ¹³C NMR Shift | 165 - 175 ppm | GIAO-B3LYP/6-311++G(d,p) |

| Benzoyl C=O ¹³C NMR Shift | 185 - 195 ppm | GIAO-B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative and based on typical results for similar functional groups. Actual calculated values would require a specific computational study on the target molecule.

Understanding Strain-Driven Reactivity Through Computational Approaches

The reactivity of the azetidin-2-one ring is intrinsically linked to its strain energy. Computational methods provide a powerful means to quantify this strain and to understand how it drives chemical reactions.

The strain energy of this compound can be calculated by comparing its heat of formation to that of a hypothetical strain-free analogue. This strain energy is released during ring-opening reactions, providing a thermodynamic driving force.

Computational studies can model the geometric distortions that the azetidin-2-one ring undergoes along a reaction coordinate. For example, in a nucleophilic attack on the β-lactam carbonyl, the carbon atom transitions from a trigonal planar to a tetrahedral geometry. The energy required for this distortion is influenced by the ring strain.

By analyzing the transition state structures of ring-opening reactions, computational chemists can understand how the strain is released during the reaction. The bond lengths and angles in the transition state can reveal the extent to which the four-membered ring has begun to open. This information is crucial for designing new reactions that exploit the strain-driven reactivity of β-lactams.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1 4 Nitrobenzoyl Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1H, 13C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms. For 1-(4-nitrobenzoyl)azetidin-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of its structure.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The protons of the azetidinone ring and the aromatic protons of the 4-nitrobenzoyl group would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons (in the β-lactam ring and the benzoyl group), the aromatic carbons, and the aliphatic carbons of the azetidinone ring would be identified.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the azetidinone ring, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. Further elucidation of the three-dimensional structure could be achieved through NOESY (Nuclear Overhauser Effect Spectroscopy) , which identifies protons that are close in space, providing crucial information about the molecule's conformation.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Azetidinone-CH₂ (position 3) | ~3.0-3.5 (t) | ~40-45 |

| Azetidinone-CH₂ (position 4) | ~3.8-4.2 (t) | ~45-50 |

| Aromatic-CH (ortho to NO₂) | ~8.3-8.5 (d) | ~123-125 |

| Aromatic-CH (meta to NO₂) | ~7.8-8.0 (d) | ~129-131 |

| Carbonyl (Azetidinone) | - | ~165-170 |

| Carbonyl (Benzoyl) | - | ~160-165 |

| Aromatic-C (ipso to NO₂) | - | ~150-155 |

| Aromatic-C (ipso to C=O) | - | ~135-140 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. In this compound, these methods would confirm the presence of the key carbonyl groups and the nitro group.

IR Spectroscopy would show a strong absorption band characteristic of the β-lactam carbonyl stretching vibration, typically found at a high wavenumber (around 1750-1800 cm⁻¹) due to ring strain. Another strong absorption would be observed for the benzoyl carbonyl group (around 1680-1700 cm⁻¹). The asymmetric and symmetric stretching vibrations of the nitro group would also be prominent in the spectrum.

Raman Spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the nitro group and the aromatic ring vibrations would be expected to show strong signals in the Raman spectrum.

Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| β-Lactam Carbonyl | C=O Stretch | 1750 - 1800 |

| Benzoyl Carbonyl | C=O Stretch | 1680 - 1700 |

| Nitro Group | Asymmetric Stretch | 1510 - 1560 |

| Nitro Group | Symmetric Stretch | 1340 - 1380 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-N Stretch | - | 1100 - 1300 |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula.

The mass spectrum would show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, confirming the molecular weight of the compound. The fragmentation pattern would offer further structural clues. Common fragmentation pathways would likely involve the cleavage of the azetidinone ring and the loss of the nitro group or carbon monoxide.

Chromatographic Techniques for Purification and Purity Assessment (e.g., LC/MS)

Chromatographic techniques are indispensable for the purification and assessment of the purity of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method for determining its purity. By using a suitable stationary phase and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity.

The coupling of Liquid Chromatography with Mass Spectrometry (LC/MS) is a powerful combination that allows for the separation of the compound from any impurities, followed by immediate mass analysis to confirm the identity of the main peak and any minor components.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₁₀H₈N₂O₄ for this compound). A close agreement between the experimental and calculated values provides strong evidence for the correctness of the assigned molecular formula.

Elemental Analysis Data for C₁₀H₈N₂O₄:

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 54.55 | To be determined |

| Hydrogen (H) | 3.66 | To be determined |

| Nitrogen (N) | 12.72 | To be determined |

Role of 1 4 Nitrobenzoyl Azetidin 2 One As a Chemical Precursor and Synthetic Building Block

A Gateway to Diverse Nitrogen-Containing Heterocycles

The chemical structure of 1-(4-Nitrobenzoyl)azetidin-2-one provides a unique platform for the synthesis of various heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. The reactivity of the β-lactam ring allows for strategic ring-opening and ring-transformation reactions, leading to the formation of larger and more complex heterocyclic systems.

Crafting Annulated Beta-Lactam Derivatives

The core structure of this compound is a β-lactam, a class of compounds historically significant for their antibacterial properties. globalresearchonline.net Beyond this, the azetidin-2-one (B1220530) moiety can be elaborated upon to create annulated derivatives, where another ring is fused to the β-lactam core. These fused systems often exhibit unique three-dimensional structures and have been investigated for various biological activities. nih.gov The synthesis of such derivatives often involves the strategic functionalization of the C3 and C4 positions of the azetidin-2-one ring, followed by intramolecular cyclization reactions. While direct examples starting from this compound are not extensively detailed in the provided context, the general principle of using substituted azetidin-2-ones as precursors for annulated systems is a well-established synthetic strategy. nih.govnih.gov

Building Blocks for Piperazine (B1678402) and Morpholine (B109124) Scaffolds

Piperazine and morpholine are six-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. jocpr.comresearchgate.net The synthesis of these scaffolds can be approached through various methods, and while a direct conversion from this compound is not explicitly described, the underlying principles of ring-opening of azetidines can be applied. For instance, the cleavage of the C2-C3 bond of the azetidinone ring could theoretically generate a reactive intermediate that, upon reaction with appropriate dinucleophiles, could lead to the formation of piperazine or morpholine derivatives. The development of enantioselective methods to access C2-functionalized morpholines and piperazines highlights the importance of these heterocycles. nih.gov

A Route to 1,4-Diazepine and Benzodiazepine Systems

The synthesis of seven-membered heterocyclic systems like 1,4-diazepines and their benzo-fused analogs, benzodiazepines, represents a significant area of synthetic chemistry due to their wide range of pharmacological activities. nih.gov Research has demonstrated that azetidine-fused 1,4-diazepine derivatives can be synthesized and subsequently transformed into functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov This involves an intramolecular cross-coupling reaction to form the fused azetidine-diazepine system, followed by a ring-opening reaction of the azetidine (B1206935) ring. This strategy provides a novel pathway to access unique 1,4-benzodiazepine structures that are in high demand for drug discovery. nih.govrsc.org The use of N-nitrosoamidines derived from 1,4-benzodiazepines as intermediates for tricyclic benzodiazepines further illustrates the synthetic versatility within this class of compounds. mdpi.com

An Intermediate in Complex Chemical Synthesis

Beyond its role as a direct precursor to specific heterocyclic systems, this compound and related azetidinones serve as valuable intermediates in more elaborate synthetic sequences. nih.govmedwinpublishers.com The strained four-membered ring of azetidin-2-ones makes them susceptible to various ring-opening reactions, providing access to a range of functionalized open-chain compounds that can be further manipulated. The unique chemical properties of the azetidine ring, including its ability to undergo cycloaddition and cyclization reactions, make it a versatile building block in the synthesis of complex molecules. medwinpublishers.com

Applications in Materials Chemistry

Currently, there is no scientifically supported evidence in the provided search results to suggest specific applications of this compound in non-biological materials chemistry. The primary focus of the existing research lies in its utility as a synthetic intermediate for biologically relevant heterocyclic compounds.

Q & A

Q. How can SHELXL improve structural refinement for azetidin-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.